![molecular formula C13H14N2O3S B2924231 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1916609-88-5](/img/structure/B2924231.png)
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C13H14N2O3S. It is related to the thiazole group of compounds, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, is a topic of ongoing research . Thiazoles can be synthesized through a variety of methods, including condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” could be optimized to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus, present in the compound, is known for its anti-inflammatory effects. By modulating inflammatory pathways, this compound could serve as a lead structure for the development of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. The ability of such compounds to interact with various cellular targets makes them promising candidates for cancer therapy. Research could focus on how “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” affects cancer cell proliferation and apoptosis .
Antimicrobial Effects
The broad-spectrum biological activities of indole derivatives also encompass antimicrobial action. This compound could be studied for its efficacy against a range of bacterial and fungal pathogens, which is crucial in the era of increasing antibiotic resistance .
Antidiabetic Applications
Indole-based compounds have shown promise in the management of diabetes. Investigating the role of “N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide” in glucose metabolism and insulin sensitivity could open new avenues for antidiabetic drug development .
Neuroprotective Effects
Indoles are known to possess neuroprotective properties. This compound could be valuable in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neuronal cells from damage and exploring its potential to enhance cognitive functions .
Future Directions
Thiazole derivatives, including “N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on developing new compounds related to this scaffold with improved efficacy and lesser side effects .
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZADPUOPXBDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2924153.png)
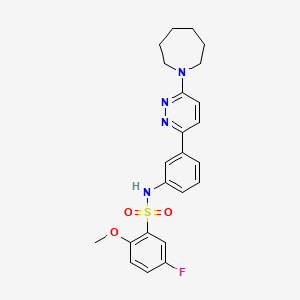

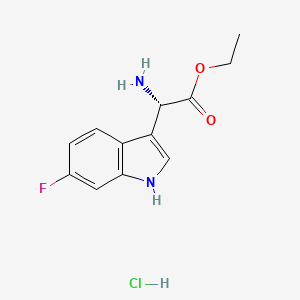
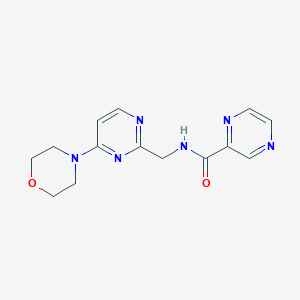
![4-(Azepan-1-yl)-2-methylthieno[2,3-d]pyrimidine oxalate](/img/structure/B2924160.png)
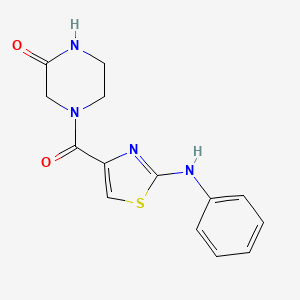

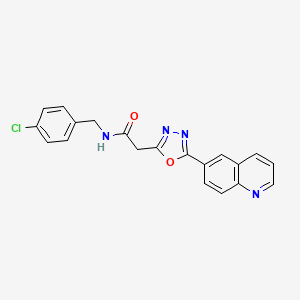
![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)

![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2924168.png)
![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)